molecular formula C7H7Cl2N3O2S B103838 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine CAS No. 145783-14-8

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Cat. No.: B103838
CAS No.: 145783-14-8
M. Wt: 268.12 g/mol
InChI Key: DDEDQHVHVPJFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS: 145783-14-8) is a halogenated nitro-pyrimidine derivative with the molecular formula C₇H₇Cl₂N₃O₂S and a molecular weight of 268.12 g/mol . It is a pale yellow to colorless oil, sparingly soluble in chloroform, DMSO, and ethyl acetate, and is thermally unstable in solution, particularly in DMSO . The compound serves as a critical intermediate in synthesizing ticagrelor, a P2Y12 receptor antagonist used as an antiplatelet drug . Its synthesis involves sequential acylation, nucleophilic substitution, nitration, and chlorination steps starting from thiourea or diethyl malonate . The nitro group at the 5-position is pivotal for further reduction to an amine, a key transformation in ticagrelor’s bioactive structure .

Properties

IUPAC Name

4,6-dichloro-5-nitro-2-propylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O2S/c1-2-3-15-7-10-5(8)4(12(13)14)6(9)11-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEDQHVHVPJFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624098
Record name 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145783-14-8
Record name 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145783-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dichloro-5-nitro-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Overview

The most straightforward method involves reacting 5-nitro-2-(propylthio)pyrimidine-4,6-diol with phosgene (COCl₂) in N,N-dimethylformamide (DMF) at 0–20°C for 16 hours. This one-step chlorination replaces the hydroxyl groups at positions 4 and 6 with chlorine atoms, yielding the target compound in 93% purity with minimal byproducts.

Detailed Procedure

  • Reagent Preparation : 216.2 mmol of 5-nitro-2-(propylthio)pyrimidine-4,6-diol is dissolved in 250 mL DMF.

  • Phosgene Addition : 475.6 mmol (2.2 equiv) of phosgene is dissolved in 1000 mL DMF at 0°C.

  • Reaction : The diol solution is added dropwise to the phosgene-DMF mixture, followed by 14 hours of stirring at 0°C and 2 hours at room temperature.

  • Workup : The mixture is quenched with 500 mL water and 500 mL toluene. The organic layer is separated and evaporated under vacuum to isolate the product.

Key Parameters

ParameterValue
Temperature0°C → 20°C (ramped)
Reaction Time16 hours
Yield93%
Purity (GC Analysis)98.4%
Byproducts≤1.6% (compounds 3–5)

Advantages and Limitations

  • Advantages : High yield, minimal purification required, and short reaction timeline.

  • Limitations : Phosgene’s extreme toxicity necessitates specialized handling, limiting scalability in non-industrial settings.

Multi-Step Synthesis via Alkylation, Nitration, and Chlorination

Synthetic Pathway

This industrial route, detailed in patent literature, involves three sequential steps:

  • Alkylation : 2-Thiobarbituric acid is reacted with propyl iodide to form 2-propylthio-pyrimidine-4,6-diol .

  • Nitration : The diol is treated with fuming nitric acid to introduce the nitro group at position 5.

  • Chlorination : Phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine under reflux.

Alkylation Step

  • Conditions : Propyl iodide, NaOH, tetrabutyl ammonium bromide (phase transfer catalyst), methanol/water solvent, 30–35°C for 24 hours.

  • Yield : 65.7% (85 g from 100 g 2-thiobarbituric acid).

Nitration Step

  • Conditions : Fuming HNO₃, 0–5°C, followed by gradual warming to room temperature.

  • Yield : 99% purity after recrystallization.

Chlorination Step

  • Conditions : POCl₃, N,N-diethylaniline (base), toluene solvent, reflux (110°C) for 6 hours.

  • Yield : 75–80% (isolated via chromatography).

Industrial Optimization

  • Solvent Selection : Toluene or cyclohexane enhances POCl₃ reactivity and simplifies product isolation.

  • Catalyst Use : Phase transfer catalysts (e.g., tetrabutyl ammonium bromide) improve alkylation efficiency.

  • Safety Protocols : Closed-system reactors and automated pH adjustment mitigate risks from corrosive reagents.

Comparative Data

StepReagentsTemperatureTimeYield
AlkylationPropyl iodide, NaOH30–35°C24 h65.7%
NitrationFuming HNO₃0–25°C12 h99%
ChlorinationPOCl₃, N,N-diethylaniline110°C6 h75–80%

Comparative Analysis of Methods

Efficiency and Scalability

  • Phosgene Route : Superior yield (93%) but restricted by safety concerns. Ideal for small-scale, high-purity production.

  • Multi-Step Route : Lower overall yield (~60% combined) but scalable for industrial use. Utilizes cost-effective POCl₃ and avoids phosgene.

Cost Considerations

FactorPhosgene RouteMulti-Step Route
Reagent CostHigh (phosgene)Moderate (POCl₃)
Equipment CostSpecializedStandard
Purification NeedsLowHigh (chromatography)

Emerging Methodologies and Innovations

Alternative Chlorinating Agents

Recent explorations suggest thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) as substitutes for POCl₃, though yields remain inferior (50–60%).

Green Chemistry Approaches

  • Solvent Recycling : Toluene and cyclohexane are reclaimed via distillation, reducing waste.

  • Catalyst Recovery : Phase transfer catalysts are filtered and reused, lowering costs .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 5-nitro-2-propylthiopyrimidine-4,6-diol and this compound .

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate for Ticagrelor Synthesis
DPP serves as a key intermediate in the production of ticagrelor, which is used to prevent blood clots in patients with acute coronary syndrome. The synthesis of ticagrelor involves several steps where DPP is utilized due to its high purity and yield when synthesized through optimized methods . The processes developed for DPP production focus on reducing reaction times and improving yield while maintaining environmental safety .

1.2 Genotoxic Impurity Monitoring
Recent studies have highlighted the development of liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS/MS) methods for the identification and quantification of DPP as a genotoxic impurity in ticagrelor active pharmaceutical ingredients (APIs). This method involves derivatization to enhance detection sensitivity, allowing for the effective monitoring of DPP levels within acceptable limits set by regulatory bodies . The ability to detect DPP at low concentrations (as low as 0.03 ppm) underscores its relevance in ensuring the safety and efficacy of pharmaceutical formulations .

Analytical Chemistry Applications

2.1 Development of Analytical Methods
DPP is instrumental in developing analytical methods for impurity profiling in pharmaceuticals. Its derivatives are analyzed using advanced mass spectrometry techniques, which facilitate the separation and quantification of impurities during drug formulation processes. For instance, a study successfully employed an Acquity UPLC BEH C18 reverse-phase column to achieve effective separation of DPP derivatives, demonstrating the compound's utility in high-resolution analytical applications .

2.2 Quality Control Standards
In quality control laboratories, DPP is used as a reference standard for evaluating impurity levels in ticagrelor formulations. Its characterization helps ensure compliance with International Council for Harmonisation (ICH) guidelines regarding impurity thresholds during drug development and manufacturing processes . This application is critical for maintaining product integrity and patient safety.

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of ticagrelor. Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of thrombotic events .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Reactivity
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine 145783-14-8 C₇H₇Cl₂N₃O₂S Nitro, chloro, propylthio Ticagrelor intermediate; nitro reduction to amine
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine 145783-15-9 C₇H₉Cl₂N₃S Amine, chloro, propylthio Direct precursor to ticagrelor; formed via nitro reduction
4,6-Dichloro-5-fluoropyrimidine Not specified C₄H₂Cl₂FN₂ Fluoro, chloro Building block for fluorinated pharmaceuticals; lacks sulfur substituent
5-Nitro-2-(methylthio)pyrimidine Not available C₅H₅N₃O₂S Nitro, methylthio Limited bioactivity data; smaller alkylthio group reduces lipophilicity

Key Observations :

Nitro vs. Amine Groups : The nitro group in this compound enables selective reduction (e.g., using NaBH₄-FeCl₂ or catalytic hydrogenation) to yield the amine derivative (CAS 145783-15-9), a direct ticagrelor precursor . In contrast, analogs like 4,6-dichloro-5-fluoropyrimidine lack this reducible nitro group, limiting their utility in sequential functionalization .

Propylthio vs. Smaller Alkylthio Groups : The propylthio group enhances lipophilicity and binding affinity to the P2Y12 receptor compared to methylthio analogs, which exhibit lower molecular weight and altered pharmacokinetics .

Chlorine Substitution : The 4,6-dichloro configuration is conserved across analogs to maintain electrophilicity for nucleophilic displacement reactions during drug synthesis .

Reactivity Insights :

  • Nitro Reduction Specificity : The nitro group in this compound is selectively reduced without affecting chlorine or propylthio groups, a critical advantage over halogen-sensitive analogs .
  • Chlorination Efficiency : Phosphorus oxychloride (POCl₃) with N,N-dimethylaniline achieves high chlorination yields (~87.5%) compared to alternatives like thionyl chloride .

Pharmaceutical Utility :

  • Ticagrelor Synthesis: The compound’s nitro-to-amine transformation is irreplaceable in ticagrelor production, unlike non-nitro analogs .

Cost and Scalability :

  • Industrial routes optimize propylthio introduction using bromopropane and thiourea, reducing costs compared to fluorinated analogs requiring expensive fluorinating agents .

Biological Activity

4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. It has gained attention for its significant biological activity, particularly as an intermediate in the synthesis of ticagrelor, an important antiplatelet medication. The compound's structure includes two chlorine atoms at positions 4 and 6, a nitro group at position 5, and a propylthio group at position 2, with the molecular formula C₈H₈Cl₂N₂O₂S. This article explores the biological activities associated with this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Pharmacological Mechanism

This compound functions primarily as an intermediate in the synthesis of ticagrelor. Ticagrelor acts as an adenosine diphosphate (ADP) receptor antagonist, inhibiting platelet aggregation and thereby reducing the risk of thrombotic events such as heart attacks and strokes. The interaction of this compound with biological macromolecules is crucial for its pharmacological efficacy.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antibacterial Properties : Derivatives of this compound have shown potential antibacterial effects, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Activities : Studies have indicated that compounds with similar structural features may exhibit anticancer properties due to their ability to interact with cellular targets involved in cancer progression.

Molecular Docking Studies

Molecular docking studies have demonstrated that this compound can effectively bind to specific receptors involved in platelet aggregation. This binding is essential for understanding its pharmacological effects and optimizing its therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that optimize yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of synthesized compounds . The compound serves not only as an intermediate for ticagrelor but also as a reference standard in impurity profiling during drug formulation processes .

Comparative Analysis of Similar Compounds

The unique structure of this compound allows for comparison with other compounds that share structural similarities. Below is a summary table highlighting notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Chloro-5-nitro-2-(propylthio)pyrimidineChlorine at position 4Lacks dichlorination at position 6
5-Nitro-2-(ethylthio)pyrimidineEthyl instead of propylDifferent alkyl substituent affecting solubility
TicagrelorContains a cyclopentyl groupDirectly used as a medication
5-Amino-4,6-dichloro-2-(propylthio)pyrimidineAmino group substitution at position 5Potentially different biological activities

The distinct combination of halogen and nitro substitutions on the pyrimidine ring contributes to the unique pharmacological profile of this compound compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of various derivatives derived from this compound. For instance:

  • Antiproliferative Activity : Certain derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. One study reported IC50 values indicating effective inhibition of cell growth in HCT116 and OVCAR-8 cell lines .
  • Toxicity Studies : Toxicity assessments are crucial for understanding the safety profile of this compound when used in pharmaceutical formulations. Research has shown that derivatives maintain acceptable toxicity levels while exhibiting desired biological activities .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine?

The compound is synthesized via a multi-step route starting from thiourea, involving:

  • Acylation : Introduction of the propylthio group via nucleophilic substitution.
  • Nitration : Nitro group introduction at the 5-position under controlled acidic conditions.
  • Chlorination : Phosphorus oxychloride (POCl₃) with catalytic dimethylaniline at 100–110°C for 60–90 minutes . Key optimized parameters include:
  • Feed ratio : 1:3.6 molar ratio of intermediate to POCl₃.
  • Temperature : 50–55°C for nitro reduction using Fe powder and FeCl₃.
  • Yield : >80% after purification .

Q. What are the critical physicochemical properties of this compound?

  • Molecular formula : C₇H₇Cl₂N₃O₂S.
  • Molecular weight : 268.12 g/mol.
  • Purity : >95% (HPLC) .
  • Stability : Degrades in DMSO; store at +4°C in inert solvents .
  • Boiling point : 377.79°C; density : 1.547 g/cm³ .

Q. Which analytical methods are validated for quantifying this compound and its impurities?

  • LC-QTOF-MS/MS : Detects impurities at ≤0.1% levels (LOD: 0.02 ppm) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
  • TLC : Monitors reaction progress (e.g., chloroform/methanol 9:1) .

Q. How does the compound’s stability vary under different storage conditions?

  • Solvent sensitivity : Rapid decomposition in DMSO; stable in methanol or acetonitrile at –20°C for ≤6 months .
  • Thermal stability : Degrades above 40°C; avoid prolonged exposure to light .

Q. What is its role as a synthetic intermediate in pharmaceutical research?

It is a key precursor for ticagrelor , an antiplatelet drug. Reduction of the nitro group to an amine yields 4,6-dichloro-5-amino-2-(propylthio)pyrimidine, which undergoes cyclization to form the triazolopyrimidine core .

Advanced Research Questions

Q. What mechanistic insights explain the reduction of the nitro group to an amine during ticagrelor synthesis?

The nitro group is reduced using Fe powder and FeCl₃ in methanol. The mechanism involves:

  • Electron transfer : Fe⁰ donates electrons, converting NO₂ to NH₂ via nitroso and hydroxylamine intermediates.
  • Catalysis : FeCl₃ enhances protonation, accelerating the reaction at 50–55°C . Side products (e.g., over-reduced or dechlorinated species) are minimized by controlling Fe stoichiometry (5.6 eq) .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70–90%)?

Yield variability arises from:

  • Chlorination efficiency : Incomplete POCl₃ reaction due to moisture contamination.
  • Purification losses : Silica gel chromatography may retain polar byproducts. Mitigation strategies:
  • Drying agents : Use molecular sieves during chlorination.
  • Alternative purification : Switch to recrystallization (e.g., ethyl acetate/hexane) .

Q. What advanced techniques optimize purification while balancing yield and purity?

  • Column chromatography : Gradient elution (hexane → ethyl acetate) removes chlorinated byproducts.
  • Recrystallization : Ethyl acetate yields >95% purity but reduces yield by 10–15% .
  • Process scale-up : Batch reactors with controlled cooling minimize exothermic side reactions .

Q. How should reactive intermediates (e.g., nitro derivatives) be handled to prevent degradation?

  • In situ quenching : Add chilled water post-chlorination to hydrolyze excess POCl₃ .
  • Low-temperature storage : Interim nitro intermediates are stored at –20°C in amber vials .

Q. What degradation pathways occur under acidic/basic conditions, and how are they mitigated?

  • Acidic hydrolysis : Cleavage of the propylthio group generates 2-mercaptopyrimidine.
  • Alkaline conditions : Nitro group displacement by hydroxide ions.
    Mitigation: Use buffered solutions (pH 6–8) during synthesis and purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
Reactant of Route 2
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.